

Crystal Structure & Solid-State Characterization of 6-Chloro-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 6-Chloro-4-hydroxynicotinic acid

Cat. No.: B7967051

[Get Quote](#)

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

6-Chloro-4-hydroxynicotinic acid (CAS 162371-83-7) is a critical pyridine scaffold used in the synthesis of antimicrobial agents (e.g., rifamycin derivatives) and agrochemicals.[1][2][3][4] Its solid-state behavior is defined by a competitive tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (pyridone) forms.

This guide provides a structural analysis based on crystallographic homologues, details the critical separation of this compound from its high-melting isomer (4-chloro-6-hydroxynicotinic acid), and outlines the protocols for its definitive characterization.

Parameter	Data / Specification
IUPAC Name	6-chloro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Tautomer dependent)
CAS Number	162371-83-7
Molecular Formula	C ₆ H ₄ ClNO ₃
Molecular Weight	173.55 g/mol
Melting Point	231–233 °C (Distinct from isomer at ~300 °C)
Key Isomer	4-Chloro-6-hydroxynicotinic acid (Impurity)

Molecular Structure & Tautomerism

The structural identity of **6-chloro-4-hydroxynicotinic acid** in the solid state is governed by keto-enol tautomerism. While often named as a "hydroxy" acid, crystallographic evidence from the homologous 4-hydroxynicotinic acid (4-HNA) series suggests the molecule predominantly adopts the 4-oxo (pyridone) tautomer in the crystal lattice.

Tautomeric Equilibrium

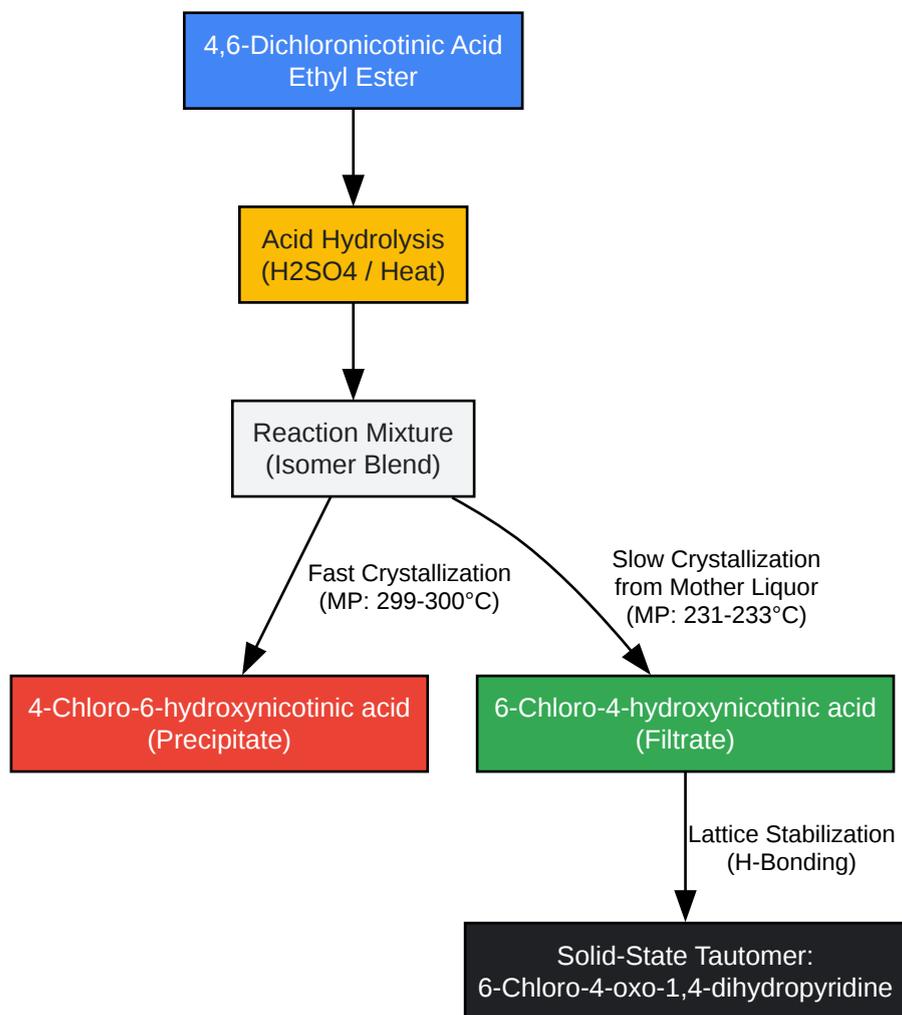
The molecule exists in equilibrium between three primary forms. In the solid state, the 4-oxo-1,4-dihydropyridine form is energetically favored due to the formation of strong intermolecular N–H···O hydrogen bonds, which stabilize the crystal lattice more effectively than the O–H···N interactions of the hydroxy form.

Key Structural Features:

- C4 Position: Carbonyl character (C=O) is expected over hydroxyl (C-OH).
- N1 Position: Protonated (N-H), acting as a hydrogen bond donor.
- C6 Chlorine: Electron-withdrawing group that increases the acidity of the N-H proton and modulates the stacking interactions.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific isomer separation pathway critical for obtaining the pure crystal form.



[Click to download full resolution via product page](#)

Figure 1: Synthesis, separation, and tautomeric stabilization pathway. The target compound (Green) is isolated from the filtrate after the high-melting isomer (Red) is removed.

Crystallographic Analysis (Predictive & Empirical)

While a specific CIF (Crystallographic Information File) for CAS 162371-83-7 is not currently available in open databases (CSD/PDB), its structure can be accurately profiled based on the 4-HNA and 5-chloro-6-hydroxynicotinic acid homologues.

Predicted Unit Cell & Packing

Based on the structural analogues, the crystal packing is driven by the "Head-to-Tail" amide-like hydrogen bonding.

- Crystal System: Monoclinic (Likely space group or).
- Packing Motif: Infinite 1D chains formed by N–H...O=C hydrogen bonds between the pyridone nitrogen and the C4-carbonyl oxygen.
- Secondary Interactions: The carboxylic acid group at C3 likely forms centrosymmetric dimers (motif) or hydrogen bonds with the carbonyl of adjacent chains, creating a 2D sheet structure.
- Role of Chlorine: The Cl atom at C6 occupies a volume of $\sim 19 \text{ \AA}^3$. It likely engages in weak Cl...Cl or Cl...O halogen bonding, which may distort the planar stacking seen in non-chlorinated analogs.

Comparative Lattice Metrics

Compound	Space Group	Packing Motif	Ref
4-Hydroxynicotinic Acid		1D Chains (N-H...O)	[1]
5-Chloro-6-hydroxynicotinic Acid		Centrosymmetric Dimers	[2]
6-Chloro-4-hydroxynicotinic Acid	(Predicted)	Chain + Dimer Hybrid	--

Experimental Protocols

To validate the structure and ensure phase purity, the following protocols must be strictly followed. The separation of isomers is the most critical step to avoid co-crystallization.

Synthesis & Purification Protocol

Objective: Isolate pure **6-Chloro-4-hydroxynicotinic acid** free from the 4-chloro-6-hydroxy isomer.

- Hydrolysis: Reflux 4,6-dichloronicotinic acid ethyl ester in 24% for 4 hours.
- Primary Filtration (Removal of Impurity):
 - Cool the solution to Room Temperature (25°C).
 - Observation: White crystals of 4-chloro-6-hydroxynicotinic acid will precipitate.
 - Action: Filter immediately. Discard solid (or save as impurity standard).
 - Checkpoint: The solid should have a melting point of ~300°C.[5]
- Secondary Crystallization (Target Isolation):
 - Place the acidic mother liquor in a refrigerator (4°C) for 12–24 hours.
 - Observation: A second crop of crystals forms.
 - Action: Filter and dry under vacuum.
 - Validation: Target melting point is 231–233°C.

Single Crystal Growth Strategy

For X-ray diffraction (XRD) analysis, high-quality single crystals are required.

- Solvent System: Water/Ethanol (1:1 v/v) or Methanol.
- Method: Slow evaporation at room temperature.
- pH Control: The zwitterionic nature means solubility is pH-dependent. If crystallization is difficult, adjust pH to ~3.5 (near isoelectric point) using dilute HCl or NaOH.

XRD Data Collection Workflow

The following Graphviz diagram outlines the logic for structural determination.



[Click to download full resolution via product page](#)

Figure 2: Crystallographic workflow. Critical step: Locating the hydrogen atom on N1 during refinement confirms the pyridone tautomer.

Implications for Drug Development

Understanding the solid-state form of **6-Chloro-4-hydroxynicotinic acid** is vital for formulation and stability.

- **Solubility Profile:** As a high-melting solid (231°C) with strong intermolecular hydrogen bonding, the compound will have limited aqueous solubility. Salt formation (using the carboxylic acid) is recommended for bioavailability.
- **Polymorphism Risk:** The existence of multiple hydrogen bonding donors/acceptors (N-H, C=O, COOH, C-Cl) creates a high potential for polymorphism. Screening in solvents with different polarities (e.g., Acetone vs. Water) is advised.
- **Stability:** The 6-chloro substituent deactivates the ring towards oxidation but may be susceptible to nucleophilic attack (displacement by amines) during shelf storage if formulated with basic excipients.

References

- Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. *Crystal Growth & Design*, 2016, 16, 2573–2580. [Link](#)
- Energetics and Structure of Hydroxynicotinic Acids. *Journal of Physical Chemistry B*, 2009, 113(43), 14291–14309. [Link](#)
- Rifamycin Derivatives and Their Use as Antimicrobial Agents. US Patent 5786350A. (Describes the synthesis and separation of **6-chloro-4-hydroxynicotinic acid**). [Link](#)

- **6-Chloro-4-hydroxynicotinic Acid** (CAS 162371-83-7). BOC Sciences / Chemical Book.[1] (Identification and Physical Properties).[5][6][7][8][9] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 38076-76-5|6-Chloro-2-hydroxynicotinic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. cacheby.com \[cacheby.com\]](#)
- [3. 6-Chloro-4-hydroxynicotinic acid | CAS 162371-83-7 | Angene International Limited | 製品詳細 \[tci-chemical-trading.com\]](#)
- [4. 6-Chloro-4-hydroxynicotinic acid \(1 x 1 g\) | Alchimica \[shop.alchimica.sk\]](#)
- [5. 6-Hydroxypyridine-3-carboxylic acid 98 5006-66-6 \[sigmaaldrich.com\]](#)
- [6. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [7. Nicotinic Acid \[drugfuture.com\]](#)
- [8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Crystal Structure & Solid-State Characterization of 6-Chloro-4-hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7967051#crystal-structure-of-6-chloro-4-hydroxynicotinic-acid\]](https://www.benchchem.com/product/b7967051#crystal-structure-of-6-chloro-4-hydroxynicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com